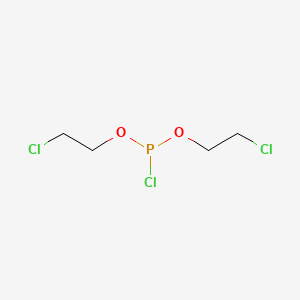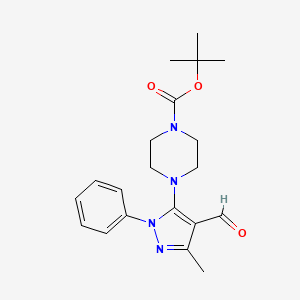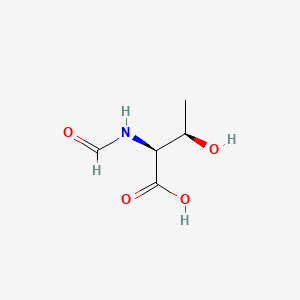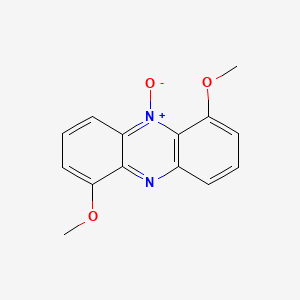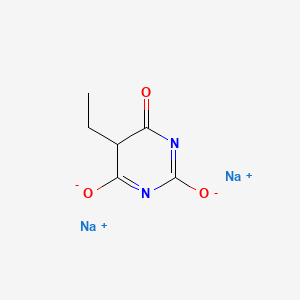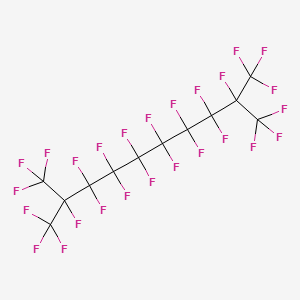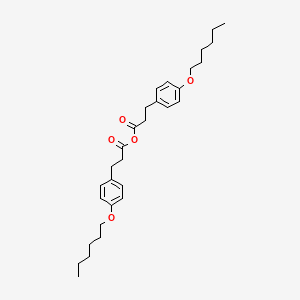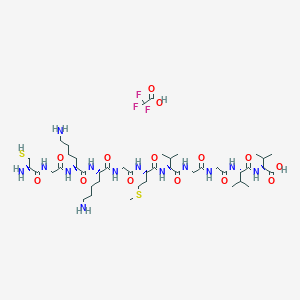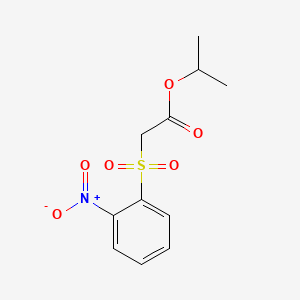
1-Phenylethyl 2-acetylacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethyl 2-acetylacetoacetate is an organic compound with the molecular formula C14H16O4 It is a derivative of acetoacetic ester and features a phenylethyl group attached to the acetoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylethyl 2-acetylacetoacetate can be synthesized through the esterification of 1-phenylethanol with acetoacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylethyl 2-acetylacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenylethyl 2-acetylacetoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Phenylethyl 2-acetylacetoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetoacetic acid, which can then participate in various biochemical pathways. The phenylethyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the phenylethyl group.
Methyl acetoacetate: Another ester derivative with similar chemical properties.
Phenylacetic acid: Shares the phenyl group but differs in its functional groups and reactivity.
Uniqueness: 1-Phenylethyl 2-acetylacetoacetate is unique due to the presence of both the phenylethyl and acetoacetate moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
85153-66-8 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
1-phenylethyl 2-acetyl-3-oxobutanoate |
InChI |
InChI=1S/C14H16O4/c1-9(15)13(10(2)16)14(17)18-11(3)12-7-5-4-6-8-12/h4-8,11,13H,1-3H3 |
Clé InChI |
ZXBGGHFUQBYYGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


